Compound Description: Emorfazone is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. It has been extensively studied for its pharmacological effects, including the inhibition of prostaglandin synthesis, reduction of exudate volume, and suppression of leukocyte migration. [, , , , ]
Relevance: Emorfazone shares the core 2-methyl-3(2H)-pyridazinone structure with the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone. The key difference lies in the substitution at the 5-position of the pyridazinone ring. While emorfazone features a morpholino group, the target compound incorporates a [4-(3-thienylmethyl)-1-piperazinyl] moiety. This difference in substitution patterns highlights the potential for modifications at this position to influence the pharmacological profile of these pyridazinone derivatives. [, ]
Compound Description: M-1 is a metabolite of emorfazone identified in rabbit urine. It is formed through the oxidative cleavage of the C-O bond in the morpholino group of emorfazone. []
Relevance: M-1, like the target compound 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, exemplifies a modification on the 5-position substituent of the core 2-methyl-3(2H)-pyridazinone scaffold. This reinforces the significance of this position in dictating the metabolic pathway and potentially influencing the biological activity of these compounds. []
Compound Description: M-2 is another metabolite of emorfazone detected in rabbit urine. It arises from the oxidative cleavage of the C-N bond in the morpholino group of emorfazone. []
Relevance: Similar to the target compound 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, M-2 exemplifies a derivative of the 2-methyl-3(2H)-pyridazinone core structure. While the target compound incorporates a [4-(3-thienylmethyl)-1-piperazinyl] group at the 5-position, M-2 features a bis(2-hydroxyethyl)amino substituent. This difference underscores the susceptibility of the 5-position substituent to metabolic modifications, potentially influencing the overall pharmacological profile of these compounds. []
Compound Description: M-3, a metabolite of emorfazone, is observed in rabbit urine. It is generated via the oxidative cleavage and subsequent degradation of the morpholino group in emorfazone. []
Relevance: Both M-3 and the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, belong to the family of 2-methyl-3(2H)-pyridazinone derivatives. They differ in their substituents at the 5-position, with M-3 having a [2-(β-hydroxyethyloxy)ethylamino] group and the target compound having a [4-(3-thienylmethyl)-1-piperazinyl] group. These variations emphasize the significance of this position for potential metabolic transformations and their influence on the biological activity of these pyridazinones. []
Compound Description: M-4 is a metabolite of emorfazone, found in rabbit urine. It is a product of the oxidative cleavage and subsequent degradation of the morpholino group in emorfazone. []
Relevance: Like the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, M-4 belongs to the 2-methyl-3(2H)-pyridazinone class of compounds. The distinction lies in the substituent at the 5-position. While the target compound features a [4-(3-thienylmethyl)-1-piperazinyl] group, M-4 has a (2-hydroxyethylamino) substituent. This structural variation underscores the impact of modifications at this position on the metabolic fate and potentially the biological effects of these pyridazinone derivatives. []
Compound Description: M-5 is a metabolite of emorfazone identified in rabbit urine. It results from the oxidative modification of the morpholino group in emorfazone. []
Relevance: Both M-5 and the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, are part of the 2-methyl-3(2H)-pyridazinone family. They differ in their 5-position substituents. M-5 possesses a (2-hydroxy-tetrahydro-1,4-oxazin-4-yl) group, while the target compound has a [4-(3-thienylmethyl)-1-piperazinyl] group. This structural difference emphasizes the importance of the 5-position for potential metabolic transformations and their impact on the overall pharmacological activity of these compounds. []
4-Ethoxy-5-morpholino-3(2H)-pyridazinone (M-6)
Compound Description: M-6 is a metabolite of emorfazone found in rabbit urine. It is a product of demethylation at the 2-position of emorfazone. []
Relevance: Both M-6 and the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, share the core structure of a 3(2H)-pyridazinone ring with substitutions at the 4- and 5-positions. While both compounds feature different substituents at the 5-position, with M-6 having a morpholino group and the target compound having a [4-(3-thienylmethyl)-1-piperazinyl] group, the presence of a 2-methyl substituent in the target compound and its absence in M-6 highlights the potential for modulating biological activity through modifications at this position. [, ]
Compound Description: M-7 is a metabolite of emorfazone identified in rabbit urine. It arises from the oxidative modification of the morpholino group in emorfazone. []
Relevance: Both M-7 and the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, share the core 2-methyl-3(2H)-pyridazinone structure. The variation lies in the 5-position substituent. M-7 has a (3-oxotetrahydro-1,4-oxazin-4-yl) group, whereas the target compound incorporates a [4-(3-thienylmethyl)-1-piperazinyl] group. This structural difference highlights the role of the 5-position substituent in the metabolism and potential for altering the biological activity of these pyridazinone derivatives. []
Compound Description: M-8, a major metabolite of emorfazone, is found in the urine of monkeys and guinea pigs. It is a product of further metabolic transformations after the oxidative cleavage of the morpholino group in emorfazone. []
Relevance: M-8, similar to the target compound 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, exemplifies a derivative of the 2-methyl-3(2H)-pyridazinone core structure. This emphasizes the significance of this core structure in the metabolic pathway of these compounds. []
Compound Description: M-9 is a key metabolite of emorfazone, identified as the primary metabolite in the urine of dogs, mice, rabbits, and rats. It is formed through a series of metabolic modifications of the morpholino group in emorfazone. []
Relevance: M-9 shares the core 2-methyl-3(2H)-pyridazinone structure with the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone. The variations are observed in the substituent at the 5-position of the pyridazinone ring. This difference emphasizes the role of this position in influencing the metabolic fate and potentially affecting the pharmacological properties of these compounds. []
Compound Description: M-10 is a metabolite of emorfazone detected in rabbit urine. It results from the demethylation and further degradation of the morpholino group in emorfazone. []
Relevance: Similar to the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, M-10 exemplifies a 2-methyl-3(2H)-pyridazinone derivative. This highlights the metabolic pathway associated with this specific core structure. []
5-Ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone
Compound Description: This compound is a positional isomer of emorfazone, synthesized to investigate the structure-activity relationship of 3(2H)-pyridazinone derivatives. []
Relevance: This isomer, along with 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, highlights the significance of the substitution pattern on the pyridazinone ring for analgesic and anti-inflammatory activity. []
6-Ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone
Compound Description: This compound is another positional isomer of emorfazone synthesized to explore structure-activity relationships within the 3(2H)-pyridazinone class. []
Relevance: This compound, along with the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, emphasizes the importance of the arrangement of substituents on the pyridazinone core for their analgesic and anti-inflammatory properties. []
6-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone
Compound Description: This compound is a positional isomer of emorfazone synthesized and evaluated for its analgesic and anti-inflammatory activities. It showed significant potency compared to emorfazone. []
Relevance: Similar to the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, this isomer underscores the importance of the substitution pattern on the pyridazinone ring for analgesic and anti-inflammatory activities. []
Compound Description: This compound is a 3(2H)-pyridazinone derivative synthesized and found to possess potent analgesic and antipyretic activity, even surpassing some commercially available drugs. []
Relevance: This compound, along with the target compound 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, belongs to the 2-methyl-3(2H)-pyridazinone class and further exemplifies the potential for modifying the substituents at the 5- and 6-positions to achieve desirable pharmacological properties. []
Compound Description: This compound is another 3(2H)-pyridazinone derivative that exhibits potent analgesic and antipyretic activity, exceeding the efficacy of some commercially available drugs. []
Relevance: This compound, along with the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, emphasizes the versatility of the 2-methyl-3(2H)-pyridazinone core for developing analgesics and antipyretics by modifying the substituents at the 5- and 6-positions. []
6-Ethoxy-2-ethyl-5-morpholino-3(2H)-pyridazinone
Compound Description: This compound belongs to the 3(2H)-pyridazinone family and was synthesized and found to exhibit more potent analgesic and antipyretic activity compared to several commercially available drugs. []
Relevance: This derivative, along with 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, highlights the structural diversity possible within the 3(2H)-pyridazinone class and the potential for achieving a range of analgesic and antipyretic activities through modifications at different positions of the pyridazinone ring. []
Compound Description: This compound was the target compound in a study focusing on the synthesis and reaction mechanisms of pyridazinone derivatives. []
Relevance: This compound and the target compound 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone both belong to the 3(2H)-pyridazinone class of compounds, illustrating the versatility of this scaffold in synthetic chemistry. []
4-Chloro-5-methoxy-3(2H)-pyridazinone
Compound Description: This compound served as a starting material in a study investigating the synthesis and reaction pathways of pyridazinone derivatives. []
Relevance: This compound highlights a simplified pyridazinone scaffold compared to the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone. It demonstrates the potential for building upon this core structure to synthesize more complex derivatives with potentially diverse biological activities. []
4-Chloro-5-methoxy-2-methyl-3(2H)-pyridazinone
Compound Description: This compound was identified as a byproduct in a study exploring the synthesis and reaction mechanisms of pyridazinone derivatives. []
Relevance: This byproduct, in relation to the target compound 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, exemplifies a 2-methyl-3(2H)-pyridazinone derivative. It underscores the significance of understanding reaction pathways and potential byproduct formation when synthesizing this class of compounds. []
Compound Description: This compound was identified as a byproduct in a study investigating the synthesis and reaction mechanisms of pyridazinone derivatives. []
Relevance: This byproduct, similar to the target compound 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, showcases a 2-methyl-3(2H)-pyridazinone structure with a substitution at the 5-position. This emphasizes the potential for side reactions and the generation of unintended products during the synthesis of this class of compounds. []
Compound Description: This compound served as a lead compound in a study investigating α1-adrenoceptor antagonist activity, aiming to develop novel therapeutics for related conditions. []
Relevance: This lead compound, along with the target compound, 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone, highlights the significance of the 5-position on the 3(2H)-pyridazinone ring for biological activity. It demonstrates that different substituents at this position can confer distinct pharmacological properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.